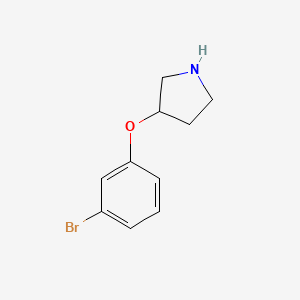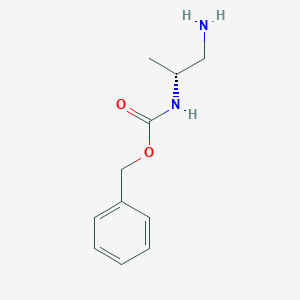![molecular formula C17H23NO4 B1500247 4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID](/img/structure/B1500247.png)
4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID is a chemical compound with the molecular formula C17H23NO4. It is a derivative of benzoic acid and contains a piperidine ring with a tert-butoxycarbonyl (Boc) protecting group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring is synthesized through a series of reactions starting from simple organic molecules. One common method involves the cyclization of a suitable precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced to protect the nitrogen atom in the piperidine ring. This is usually achieved by reacting the piperidine derivative with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment to the Benzoic Acid Moiety: The protected piperidine ring is then coupled with a benzoic acid derivative using standard peptide coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly at the benzoic acid moiety.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Coupling Reactions: It can be used in peptide coupling reactions to form amide bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or alcohols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dichloromethane (DCM).
Deprotection Reactions: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Coupling Reactions: Reagents like DCC, DMAP, and N,N’-diisopropylcarbodiimide (DIC) are used in the presence of solvents like DMF or DCM.
Major Products Formed
Substitution Reactions: Products include substituted benzoic acid derivatives.
Deprotection Reactions: The major product is the free amine derivative of the piperidine ring.
Coupling Reactions: The products are typically amide-linked compounds.
科学的研究の応用
4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: It serves as a building block in the synthesis of potential therapeutic agents, including drugs targeting neurological disorders.
Industry: The compound is utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID depends on its specific application. In biological systems, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets and pathways. The Boc group provides stability and protection during synthetic processes, which can be removed to reveal the active amine group for further reactions.
類似化合物との比較
Similar Compounds
- (S)-3-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid
- (S)-2-(1-(tert-Butoxycarbonyl)piperidin-3-yl)benzoic acid
- (S)-4-(1-(tert-Butoxycarbonyl)piperidin-2-yl)benzoic acid
Uniqueness
4-[(3S)-1-TERT-BUTOXYCARBONYL-3-PIPERIDYL]BENZOIC ACID is unique due to the specific position of the piperidine ring and the Boc protecting group. This configuration imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.
特性
分子式 |
C17H23NO4 |
|---|---|
分子量 |
305.4 g/mol |
IUPAC名 |
4-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]benzoic acid |
InChI |
InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-4-5-14(11-18)12-6-8-13(9-7-12)15(19)20/h6-9,14H,4-5,10-11H2,1-3H3,(H,19,20)/t14-/m1/s1 |
InChIキー |
KRTMMQOFFHMEON-CQSZACIVSA-N |
異性体SMILES |
CC(C)(C)OC(=O)N1CCC[C@H](C1)C2=CC=C(C=C2)C(=O)O |
正規SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)C2=CC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![Ethyl 1-[(benzylamino)methyl]cyclopropane-1-carboxylate](/img/structure/B1500174.png)









